molecular formula C6H15N5 B563691 Buformin-d9 CAS No. 1215700-80-3

Buformin-d9

Cat. No. B563691
M. Wt: 166.276
InChI Key: XSEUMFJMFFMCIU-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buformin-d9 is an organic compound that has been used in scientific research since the 1960s. It is an analogue of the drug buformin, and is sometimes referred to as buformin-d9-N-(2,4-dichlorophenyl)-N-methyl-2,4-diaminopyrimidine-5-carboxamide. It has a variety of applications in the lab, including in cell culture, enzyme assays, and protein purification.

Scientific Research Applications

1. Anticancer Properties in Cervical Cancer Buformin has demonstrated potent anti-tumor activities in several malignancies, including cervical cancer. It exhibits significant anti-proliferative effects in cervical cancer cell lines, suppresses colony formation, increases reactive oxygen species (ROS) production, and induces cell cycle arrest. Additionally, it has been found to suppress invasion and activate the AMPK/S6 signaling pathway, thus arresting cell cycle and inhibiting cellular invasion. Moreover, buformin can synergize with routine chemotherapies like paclitaxel, enhancing their anti-tumor effects (Li et al., 2018).

2. Radiosensitizing Effects in Cervical Cancer Buformin combined with ionizing radiation (IR) increases the radiosensitivity of cervical cancer cells. This combination results in a more substantial antiproliferative effect and apoptosis than buformin or IR alone. The treatment causes G2/M-phase cell cycle arrest and delays the disappearance of γ-H2AX, indicating inhibition of DNA repair. This suggests buformin as an effective agent for improving IR treatment efficiency in cervical cancer (Chen et al., 2018).

3. Therapeutic Potential in Osteosarcoma Buformin suppresses tumor growth and invasion in osteosarcoma by targeting the AMPK signaling pathway. It induces cell cycle arrest, impairs cellular invasion, and modifies cellular metabolism, including increasing lactate production and reducing ATP production. Furthermore, buformin increases the cytotoxicity of cisplatin in osteosarcoma, making it a potential treatment option for this type of cancer (Ding et al., 2020).

4. Impact on Breast Cancer Stem Cells Buformin has been shown to inhibit the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses stem cell populations and self-renewal in vitro, associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. In vivo, buformin suppresses mammary morphogenesis and reduces cell proliferation. These findings suggest its potential as a preventative and/or treatment strategy for erbB-2-overexpressing breast cancer (Parris et al., 2017).

5. Gene Delivery and Antitumor Efficacy A study explored a polycationic polymer, N,N′-bis(cystamine)acrylamide-buformin (CBA-Bu), which mimics buformin. This polymer demonstrated high efficiency and safety for gene delivery while exhibiting potential antitumor efficacy. It showed cellular uptake efficiency and gene expression level comparable to, or better than, 25 kDa PEI, a standard in gene delivery. Additionally, CBA-Bu activated AMPK and inhibited the mTOR pathway in cancer cells, mechanisms involved in the antitumor effect of biguanides (Lu et al., 2020).

6. Broad-Spectrum Anticancer Activities Research shows that buformin, in combination with 2-deoxy-D-glucose (2-DG) or WZB-117, exerts broad-spectrum anticancer activities. This combination targets cells under various culture conditions with varying degrees of stemness, potentially useful in overcoming chemoresistance in lung cancer due to intratumoral heterogeneity (Yakisich et al., 2019).

properties

IUPAC Name

1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buformin-d9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.